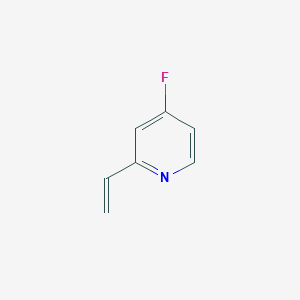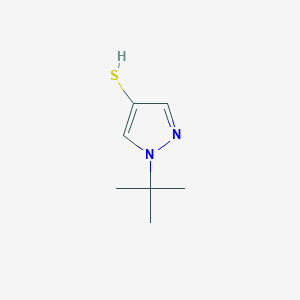
4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride typically involves the reaction of 3-chlorophenylacetic acid with piperidine under specific conditions. The process may include steps such as esterification, reduction, and substitution reactions. For instance, 3-(4-chlorophenyl)propionic acid can be used as a starting material, which undergoes reduction and esterification to form 3-(4-chlorophenyl)propyl methanesulfonate. This intermediate then reacts with piperidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways. The process is designed to be efficient, cost-effective, and safe, with high yields and minimal by-products. The use of readily available and inexpensive raw materials is a key consideration in industrial production.
化学反应分析
Types of Reactions
4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
4-(3-Chlorophenyl)piperidine-4-carboxylicacidhydrochloride can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)piperidine: This compound shares a similar structure but lacks the carboxylic acid group, leading to different chemical and biological properties.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound has a similar piperidine core but with different substituents, resulting in distinct applications and effects.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity.
属性
分子式 |
C12H15Cl2NO2 |
|---|---|
分子量 |
276.16 g/mol |
IUPAC 名称 |
4-(3-chlorophenyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-3-1-2-9(8-10)12(11(15)16)4-6-14-7-5-12;/h1-3,8,14H,4-7H2,(H,15,16);1H |
InChI 键 |
UPJOEGHQYHOJCI-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1(C2=CC(=CC=C2)Cl)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)




![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)






